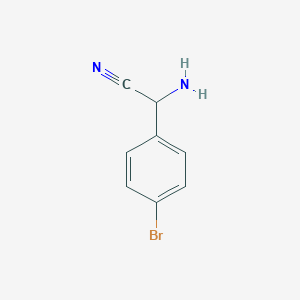

2-Amino-2-(4-bromophenyl)acetonitrile

Description

Propriétés

IUPAC Name |

2-amino-2-(4-bromophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCFHIRBHKYBFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50478391 | |

| Record name | 2-AMINO-2-(4-BROMOPHENYL)ACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167024-66-0 | |

| Record name | 2-AMINO-2-(4-BROMOPHENYL)ACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Introduction: A Versatile Building Block in Modern Drug Discovery

An In-depth Technical Guide to α-Amino-4-bromobenzeneacetonitrile

Prepared by: Gemini, Senior Application Scientist

α-Amino-4-bromobenzeneacetonitrile is a synthetic organic compound of significant interest to the fields of medicinal chemistry and drug development. As a non-natural α-aminonitrile, it serves as a direct precursor to the unnatural amino acid 4-bromophenylglycine, a scaffold that allows for the introduction of unique steric and electronic properties into peptide and non-peptide-based therapeutic agents. The incorporation of unnatural amino acids is a cornerstone of modern drug design, offering a strategy to enhance the stability, selectivity, and therapeutic activity of drug molecules[].

This guide provides a comprehensive overview of the core chemical properties, synthesis, and potential applications of α-amino-4-bromobenzeneacetonitrile. We will delve into its physicochemical characteristics, expected spectroscopic profile, and a detailed, field-proven protocol for its synthesis via the Strecker reaction. Furthermore, this document explores the compound's chemical reactivity and its strategic importance as a versatile intermediate for researchers engaged in the synthesis of novel bioactive molecules. The presence of the nitrile group, a well-established pharmacophore in numerous approved drugs, further elevates its importance, offering potential for enhanced target binding, improved pharmacokinetic profiles, and metabolic stability[2][3][4].

Chemical Identity and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 2-amino-2-(4-bromophenyl)acetonitrile | PubChem[5] |

| CAS Number | 167024-66-0 | PubChem[5] |

| Molecular Formula | C₈H₇BrN₂ | PubChem[5] |

| Molecular Weight | 211.06 g/mol | PubChem[5] |

| Canonical SMILES | C1=CC(=CC=C1C(C#N)N)Br | PubChem[5] |

| InChI Key | LHCFHIRBHKYBFK-UHFFFAOYSA-N | PubChem[5] |

| XLogP3 (Computed) | 1.5 | PubChem[5] |

| Hydrogen Bond Donors | 1 (the amino group) | PubChem[5] |

| Hydrogen Bond Acceptors | 2 (the nitrile nitrogen and amino nitrogen) | PubChem[5] |

| Appearance | Expected to be a crystalline solid | |

| Solubility | Expected to be soluble in organic solvents like MeOH, DCM, and DMSO. Low solubility in water is predicted. |

Spectroscopic Analysis (Predicted)

Spectroscopic analysis is essential for structure verification and purity assessment. In the absence of published spectra for α-amino-4-bromobenzeneacetonitrile, the following section details the expected signals based on its molecular structure.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Expected Appearance |

| 3400-3200 | N-H Stretch (Amine) | Two distinct sharp peaks (primary amine) |

| 3100-3000 | C-H Stretch (Aromatic) | Medium to weak peaks |

| 2260-2240 | C≡N Stretch (Nitrile) | Sharp, medium intensity peak |

| 1600, 1475 | C=C Stretch (Aromatic Ring) | Two to three sharp peaks |

| 850-810 | C-H Bend (p-disubstituted ring) | Strong peak |

| 1100-1000 | C-Br Stretch | Strong peak |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR (Proton NMR):

-

~7.6 ppm (d, 2H): Aromatic protons ortho to the bromine atom. The doublet arises from coupling to the meta protons.

-

~7.4 ppm (d, 2H): Aromatic protons meta to the bromine atom. The doublet arises from coupling to the ortho protons.

-

~4.8 ppm (s, 1H): Methine proton (CH) alpha to both the amino and nitrile groups.

-

~2.5 ppm (s, 2H): Amine protons (NH₂). This peak is often broad and its chemical shift can vary with solvent and concentration. It will exchange with D₂O.

¹³C NMR (Carbon NMR):

-

~135-140 ppm: Quaternary aromatic carbon attached to the methine carbon.

-

~132 ppm: Aromatic carbons ortho to the bromine atom.

-

~129 ppm: Aromatic carbons meta to the bromine atom.

-

~123 ppm: Quaternary aromatic carbon attached to the bromine atom.

-

~118 ppm: Nitrile carbon (C≡N).

-

~45-50 ppm: Methine carbon (α-carbon).

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): Expect two prominent peaks for the molecular ion due to the isotopic distribution of bromine: one for ⁷⁹Br (at m/z ≈ 210) and one for ⁸¹Br (at m/z ≈ 212) in an approximate 1:1 ratio.

-

Key Fragments: Loss of the nitrile group (-CN, m/z 26) and the amino group (-NH₂, m/z 16) are expected fragmentation pathways.

Synthesis Methodology: The Strecker Reaction

The most direct and widely adopted method for synthesizing α-aminonitriles is the Strecker reaction[6]. This robust three-component reaction combines an aldehyde, ammonia, and a cyanide source to form the target α-aminonitrile. The causality behind this choice is its high efficiency and the ready availability of starting materials.

Reaction Mechanism

The reaction proceeds through a well-established mechanism involving two key stages:

-

Imine Formation: 4-bromobenzaldehyde reacts with ammonia to form an intermediate imine after the loss of water. This step is often acid-catalyzed to protonate the aldehyde's carbonyl oxygen, making it more susceptible to nucleophilic attack by ammonia.

-

Nucleophilic Attack: The cyanide ion (from a source like KCN or NaCN) then acts as a nucleophile, attacking the electrophilic carbon of the imine to form the stable α-aminonitrile product.

Sources

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application of Nitrile in Drug Design [sioc-journal.cn]

- 5. 2-Amino-2-(4-bromophenyl)acetonitrile | C8H7BrN2 | CID 12140599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Comparative Analysis: 4-Bromophenylacetonitrile vs. 2-Amino-2-(4-bromophenyl)acetonitrile

Executive Summary

This technical guide delineates the structural, synthetic, and functional divergences between 4-bromophenylacetonitrile (Molecule A) and its

-

Molecule A acts as a robust "active methylene" building block, primarily used for alkylation and homologation.

-

Molecule B is a labile "Strecker adduct," serving as a transient intermediate for non-natural amino acids (4-bromophenylglycine) and nitrogenous heterocycles.

Structural & Physical Characterization

The defining difference lies at the benzylic (

Table 1: Physicochemical Comparison

| Feature | 4-Bromophenylacetonitrile (A) | 2-Amino-2-(4-bromophenyl)acetonitrile (B) |

| CAS Number | 16532-79-9 | 167024-66-0 (Free base) / 29655-68-7 (HCl) |

| Structure | ||

| Primary Reactivity | Nucleophilic (via carbanion) | Electrophilic (Imine eq.) / Nucleophilic (Amine) |

| Stability | High (Stable solid/liquid) | Low (Prone to Retro-Strecker decomposition) |

| pKa (approx.) | ~21 (DMSO, | ~6-7 (Conjugate acid of amine) |

| Key Hazard | Acute Oral Toxicity (Nitrile) | HCN Evolution (Retro-Strecker) |

Divergent Synthetic Pathways

The synthesis of these two molecules requires fundamentally different retrosynthetic disconnections. Molecule A is accessed via nucleophilic substitution on a benzylic halide, whereas Molecule B is constructed via multicomponent condensation (Strecker Synthesis) on an aldehyde.

Diagram 1: Synthetic Flow & Divergence

Caption: Divergent synthesis starting from 4-bromotoluene precursors. Molecule A utilizes substitution chemistry, while Molecule B utilizes addition chemistry.

Mechanistic Insight

-

Molecule A (Substitution): The reaction is a classic

displacement. The cyanide ion attacks the benzylic carbon, displacing the bromide. The reaction is irreversible under standard conditions. -

Molecule B (Strecker): This is an equilibrium process. The aldehyde condenses with ammonia to form an imine (or iminium ion), which is then trapped by cyanide.[1][2] Critical Note: Because this is an equilibrium,

-aminonitriles can revert to the aldehyde and HCN (Retro-Strecker) if not stabilized (e.g., as an HCl salt) or reacted further immediately [1].

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Bromophenylacetonitrile

Targeting High Purity for Drug Intermediates

Principle:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a caustic scrubber (bleach trap) to neutralize any escaping HCN gas.

-

Reagents:

-

4-Bromobenzyl bromide (10.0 g, 40 mmol)

-

Sodium Cyanide (2.35 g, 48 mmol, 1.2 eq) [DANGER: FATAL POISON]

-

DMSO (40 mL) or Ethanol/Water (3:1)

-

-

Procedure:

-

Dissolve NaCN in the solvent.[3] Note: If using DMSO, the reaction is exothermic.

-

Slowly add 4-bromobenzyl bromide portion-wise over 15 minutes to control exotherm.

-

Heat the mixture to 60°C for 3 hours. Monitor by TLC (Hexane/EtOAc 8:2) until the bromide disappears.

-

Quench: Pour the reaction mixture into 200 mL of ice water. The product will precipitate or form an oil.

-

Workup: Extract with Ethyl Acetate (

mL). Wash combined organics with water ( -

Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane if solid, or distill under reduced pressure if oil.

-

-

Validation:

NMR (

Protocol B: Synthesis of 2-Amino-2-(4-bromophenyl)acetonitrile (Strecker)

Targeting the Aminonitrile Intermediate for Amino Acid Synthesis

Principle: Nucleophilic addition of cyanide to an in situ generated imine.

-

Setup: 250 mL flask, ice bath, efficient stirring. Strict HCN safety protocols apply.

-

Reagents:

-

4-Bromobenzaldehyde (9.25 g, 50 mmol)

-

Ammonium Chloride (2.94 g, 55 mmol)

-

Sodium Cyanide (2.70 g, 55 mmol)

-

Ammonia (25% aq. solution, 10 mL)

-

Methanol (50 mL)

-

-

Procedure:

-

Dissolve

in the ammonia solution and add to the Methanol in the flask. -

Add 4-Bromobenzaldehyde and stir at room temperature for 20 minutes to favor imine formation.

-

Cool to 0°C. Add NaCN (dissolved in minimal water) dropwise over 20 minutes.

-

Allow to warm to room temperature and stir for 4–6 hours.

-

Isolation: The product often precipitates. If not, dilute with ice water (100 mL).

-

Filtration: Filter the solid rapidly. Wash with cold water.[4]

-

Stabilization: Crucial Step. Do not dry the free base with heat. Dissolve immediately in dry ether and bubble HCl gas (or add ethereal HCl) to precipitate the Hydrochloride Salt . The salt is stable; the free base decomposes [2].

-

-

Validation: IR spectrum shows weak nitrile stretch (often obscured) and amine peaks. Mass spec confirms

.

Reactivity & Applications in Drug Discovery

The two molecules serve distinct roles in the pharmacophore "toolkit."

Diagram 2: Reactivity & Application Tree

Caption: Divergent application pathways. Molecule A is a scaffold builder; Molecule B is a chirality source.

Molecule A: The Scaffold Builder

Due to the acidity of the benzylic protons (

-

Mono/Dialkylation: Used to create quaternary centers found in antihistamines and analgesics.

-

Condensation: Reacts with esters to form

-ketonitriles.

Molecule B: The Chiral Precursor

Molecule B is almost exclusively an intermediate for 4-bromophenylglycine .

-

Hydrolysis: Treatment with concentrated HCl converts the nitrile to a carboxylic acid, yielding the phenylglycine derivative [3]. This moiety is a critical side chain in semi-synthetic penicillins and cephalosporins, and a scaffold for peptide mimetics.

-

Ugi/Passerini Reactions: The nitrile/amine combo makes it a candidate for multicomponent reactions to generate diverse peptidomimetic libraries.

Safety & Handling (Critical)

The Retro-Strecker Hazard (Molecule B)

Unlike Molecule A, Molecule B is thermodynamically unstable in its free base form. On exposure to moisture or heat, it undergoes a Retro-Strecker reaction , decomposing back to 4-bromobenzaldehyde and releasing Hydrogen Cyanide (HCN) gas [4].

-

Storage: Always store as the HCl salt.

-

Disposal: Treat all waste streams with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate.

General Nitrile Toxicity

Both compounds are highly toxic if ingested or absorbed through the skin. They inhibit cytochrome c oxidase, causing cellular hypoxia.

-

Antidote: Amyl nitrite/Sodium thiosulfate kits must be accessible in the lab.

References

-

Strecker, A. (1850). "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper". Annalen der Chemie und Pharmacie, 75(1), 27–45. Link

-

Groger, H. (2003). "Catalytic Enantioselective Strecker Reactions: A Promising Approach for the Synthesis of alpha-Amino Acids". Chemical Reviews, 103(8), 2795–2828. Link

- Dyker, G. (Ed.). (2006). Handbook of C-H Transformations. Wiley-VCH. (Referencing hydrolysis protocols for aryl acetonitriles).

-

Zuend, S. J., et al. (2009). "Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids". Nature, 461, 968–970. Link

-

PubChem. (2024).[5] "Compound Summary: 4-Bromophenylacetonitrile". National Library of Medicine. Link

Sources

Application Note: A Comprehensive Guide to the Strecker Synthesis of 2-Amino-2-(4-bromophenyl)acetonitrile

Abstract

This technical guide provides an in-depth exploration of the Strecker synthesis for preparing 2-Amino-2-(4-bromophenyl)acetonitrile, a valuable α-aminonitrile intermediate. α-Aminonitriles are critical precursors for the synthesis of α-amino acids and other nitrogen-containing bioactive molecules.[1] This document details the underlying reaction mechanism, provides a robust step-by-step experimental protocol, and outlines methods for reaction validation and product characterization. The inclusion of the 4-bromophenyl moiety makes the target molecule a versatile building block for further functionalization, particularly in palladium-catalyzed cross-coupling reactions, rendering it highly relevant for professionals in medicinal chemistry and drug development.[2][3]

Scientific Foundation: The Strecker Reaction Mechanism

First discovered by Adolph Strecker in 1850, the Strecker synthesis is a three-component reaction between an aldehyde (or ketone), ammonia, and a cyanide source to form an α-aminonitrile.[4] The reaction proceeds in two primary stages: the formation of an iminium ion intermediate followed by the nucleophilic addition of a cyanide ion.[5]

Stage 1: Iminium Ion Formation The reaction is typically initiated by the protonation of the carbonyl oxygen of the starting aldehyde, 4-bromobenzaldehyde. This activation step enhances the electrophilicity of the carbonyl carbon. Ammonia, present in equilibrium with an ammonium salt like NH₄Cl, then acts as a nucleophile, attacking the activated carbonyl to form a hemiaminal intermediate.[5] Subsequent proton exchange and elimination of a water molecule yield a resonance-stabilized iminium ion.[4][6]

Stage 2: Cyanide Addition The final step involves the nucleophilic attack of a cyanide ion (from a source like KCN or NaCN) on the electrophilic carbon of the iminium ion.[4] This step forms the stable C-C bond, resulting in the desired product, 2-Amino-2-(4-bromophenyl)acetonitrile. The overall process efficiently constructs the α-amino nitrile core from simple precursors.

Caption: Figure 1: Strecker Synthesis Mechanism

Experimental Protocol: Synthesis of 2-Amino-2-(4-bromophenyl)acetonitrile

This protocol is designed for laboratory-scale synthesis and emphasizes safety and reproducibility.

2.1. Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 4-Bromobenzaldehyde | 185.02 | 5.00 g | 27.0 | 1.0 |

| Ammonium Chloride (NH₄Cl) | 53.49 | 1.58 g | 29.5 | 1.1 |

| Sodium Cyanide (NaCN) | 49.01 | 1.40 g | 28.5 | 1.05 |

| Methanol (MeOH) | - | 50 mL | - | - |

| Deionized Water | - | 15 mL | - | - |

| Ethyl Acetate (EtOAc) | - | 150 mL | - | - |

| Saturated NaCl solution | - | 50 mL | - | - |

| Anhydrous MgSO₄ | - | - | - | - |

!!! EXTREME CAUTION !!! Sodium cyanide (NaCN) is a highly toxic substance. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Acidification of cyanide salts generates highly toxic hydrogen cyanide (HCN) gas.[7] Have a cyanide poisoning antidote kit and emergency procedures readily available.

2.2. Step-by-Step Procedure

-

Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromobenzaldehyde (5.00 g, 27.0 mmol) in methanol (50 mL).

-

Addition of Reagents: To the stirring solution, add ammonium chloride (1.58 g, 29.5 mmol). In a separate beaker, carefully dissolve sodium cyanide (1.40 g, 28.5 mmol) in deionized water (15 mL). Slowly add the aqueous NaCN solution to the reaction flask dropwise over 10-15 minutes.

-

Reaction: Seal the flask and stir the resulting slurry vigorously at room temperature (approx. 20-25 °C) for 18-24 hours.

-

Work-up - Quenching and Extraction: After the reaction period, pour the mixture into a separatory funnel containing 100 mL of deionized water. Extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash them with a saturated NaCl solution (50 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, a pale yellow solid or oil, can be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc). The fractions containing the product are identified by TLC, combined, and the solvent is evaporated to yield the pure 2-Amino-2-(4-bromophenyl)acetonitrile.

Caption: Figure 2: General Experimental Workflow

Trustworthiness: A Self-Validating System

To ensure the integrity of the synthesis, rigorous monitoring and characterization are essential.

3.1. Reaction Monitoring by TLC The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) on silica gel plates.

-

Mobile Phase: 30% Ethyl Acetate in Hexanes.

-

Visualization:

-

UV Light (254 nm): The aromatic starting material and product are UV-active. The disappearance of the 4-bromobenzaldehyde spot and the appearance of a new, more polar product spot indicates reaction progression.

-

Ninhydrin Stain: After developing the TLC plate, spray it with a ninhydrin solution and gently heat. The appearance of a purple or pink spot confirms the presence of the primary amine in the product.[8]

-

3.2. Product Characterization The identity and purity of the isolated 2-Amino-2-(4-bromophenyl)acetonitrile should be confirmed using standard spectroscopic methods.

-

¹H NMR (Proton NMR): The spectrum should show characteristic signals for the aromatic protons on the bromophenyl ring (typically two doublets in the 7.2-7.6 ppm range), a singlet for the methine proton (CH) adjacent to the amino and cyano groups (around 4.5-5.0 ppm), and a broad singlet for the amine (NH₂) protons.

-

IR (Infrared) Spectroscopy: Key vibrational frequencies to confirm the structure include a sharp, medium-intensity peak for the nitrile (C≡N) stretch around 2230-2250 cm⁻¹ and N-H stretching bands for the primary amine in the 3300-3500 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum should display a characteristic pair of molecular ion peaks [M]⁺ and [M+2]⁺ of nearly equal intensity, which is indicative of the presence of a single bromine atom. For C₈H₇BrN₂, the expected m/z values would be approximately 210 and 212.[9]

References

-

Strecker amino acid synthesis - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

-

Strecker Synthesis - NROChemistry. (n.d.). Retrieved February 12, 2026, from [Link]

-

Strecker Synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 12, 2026, from [Link]

-

Strecker Synthesis - Master Organic Chemistry. (n.d.). Retrieved February 12, 2026, from [Link]

-

Strecker Synthesis of Amino Acid: Easy Mechanism, applications - Chemistry Notes. (2021, July 27). Retrieved February 12, 2026, from [Link]

-

2-Amino-2-(4-bromophenyl)acetonitrile hydrochloride - Lead Sciences. (n.d.). Retrieved February 12, 2026, from [Link]

-

α‐Aminonitriles: From Sustainable Preparation to Applications in Natural Product Synthesis - Semantic Scholar. (n.d.). Retrieved February 12, 2026, from [Link]

-

The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (2018, November 12). Retrieved February 12, 2026, from [Link]

-

2-Amino-2-(4-bromophenyl)acetonitrile | C8H7BrN2 | CID 12140599 - PubChem. (n.d.). Retrieved February 12, 2026, from [Link]

-

Supporting Information Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate. (n.d.). Retrieved February 12, 2026, from [Link]

-

A truly green synthesis of a-aminonitriles via Strecker reaction - Semantic Scholar. (n.d.). Retrieved February 12, 2026, from [Link]

-

Strecker Amino Acid Synthesis - YouTube. (2021, July 27). Retrieved February 12, 2026, from [Link]

-

2-(4-bromophenyl)acetonitrile | CAS 16532-79-9 - Veeprho. (n.d.). Retrieved February 12, 2026, from [Link]

-

Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps. (n.d.). Retrieved February 12, 2026, from [Link]

-

Density Functional Studies of 2-( 4-bromophenyl )-2-( 4-fluorophenylamino ) acetonitrile - Semantic Scholar. (n.d.). Retrieved February 12, 2026, from [https://www.semanticscholar.org/paper/Density-Functional-Studies-of-2-(-4-bromophenyl-)-2-(-Trivedi/9f7e435905d60067332247c413e1762c2f7a6279]([Link]

-

How can I purify my synthesised unnatural aliphatic amino acid? - ResearchGate. (2017, March 5). Retrieved February 12, 2026, from [Link]

Sources

- 1. Strecker Synthesis [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-Amino-2-(4-bromophenyl)acetonitrile | C8H7BrN2 | CID 12140599 - PubChem [pubchem.ncbi.nlm.nih.gov]

synthesis of alpha-amino nitriles from 4-bromobenzaldehyde

Application Note: Precision Synthesis of -Amino Nitriles from 4-Bromobenzaldehyde

Abstract

This guide details the synthesis of 2-amino-2-(4-bromophenyl)acetonitrile derivatives via the Strecker reaction. The 4-bromobenzaldehyde starting material offers a critical strategic advantage: the resulting

Introduction & Strategic Utility

Key Reaction Pathway

The synthesis involves the condensation of 4-bromobenzaldehyde with an amine to form an imine, followed by nucleophilic attack by a cyanide source.

Figure 1: General workflow for the Strecker synthesis of

Critical Safety Protocol: Cyanide Handling

WARNING: All protocols involving cyanide (KCN, NaCN, TMSCN) pose severe health risks. Hydrogen cyanide (HCN) gas can be fatal if inhaled.

-

Engineering Controls: Perform all reactions in a high-efficiency fume hood.

-

Personal Protective Equipment (PPE): Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

Quenching Protocol: Never dispose of cyanide waste directly. Quench all aqueous streams with sodium hypochlorite (bleach) or calcium hypochlorite at pH > 10 to oxidize cyanide to cyanate.

-

Antidote: Ensure a cyanide antidote kit (e.g., hydroxocobalamin) is available and unexpired nearby.

Experimental Protocols

Method A: TMSCN Protocol (Recommended for High Yield & Safety)

This method utilizes Trimethylsilyl Cyanide (TMSCN) and a catalyst.[1] It avoids the use of aqueous cyanide salts and generally provides higher yields for electron-deficient aldehydes like 4-bromobenzaldehyde.

-

Reagents: 4-Bromobenzaldehyde (1.0 equiv), Amine (1.0-1.2 equiv), TMSCN (1.2-1.5 equiv).

-

Catalyst: Iodine (

, 5-10 mol%) or Indium(III) Chloride ( -

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

Step-by-Step Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 4-bromobenzaldehyde (10 mmol) and the amine (10 mmol) in DCM (20 mL). Stir at room temperature for 30 minutes. Note: Formation of the imine can be monitored by TLC (disappearance of aldehyde).

-

Cyanide Addition: Cool the mixture to 0°C. Add the catalyst (e.g.,

, 0.5 mmol). -

Dropwise Addition: Add TMSCN (12 mmol) dropwise via syringe under inert atmosphere (

or Ar). -

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Quenching: Quench with saturated aqueous

solution. -

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel column chromatography.

Method B: Classical Strecker (Scalable)

Ideal for large-scale preparation where reagent cost is a primary constraint.

-

Reagents: 4-Bromobenzaldehyde, Amine, KCN, Glacial Acetic Acid.

-

Solvent: Methanol.[2]

Step-by-Step Procedure:

-

Dissolve 4-bromobenzaldehyde (10 mmol) and amine (10 mmol) in Methanol (15 mL).

-

Add Glacial Acetic Acid (10 mmol) to catalyze imine formation. Stir for 1 hour.

-

Cyanide Addition: Prepare a solution of KCN (12 mmol) in minimal water (2-3 mL). Caution: Add this solution slowly to the reaction mixture.

-

Heat the reaction to 50-60°C for 12-24 hours.

-

Workup: Pour into ice water. The product often precipitates as a solid. Filter and wash with cold water.[2] If oil forms, extract with Ethyl Acetate.

Method C: Green Synthesis (Water-Based)

Uses Indium powder as a catalyst in aqueous media.

-

Reagents: 4-Bromobenzaldehyde, Amine, TMSCN.

-

Catalyst: Indium powder (10 mol%).

-

Solvent: Water.

Procedure:

-

Mix aldehyde, amine, and TMSCN in water.

-

Add Indium powder.

-

Stir vigorously at room temperature. The product often precipitates or forms an oil separable by decantation.

Comparative Data & Selection Guide

| Parameter | Method A (TMSCN) | Method B (Classical) | Method C (Green) |

| Yield | High (85-95%) | Moderate (60-80%) | Moderate-High (75-90%) |

| Reaction Time | Short (2-4 h) | Long (12-24 h) | Medium (4-8 h) |

| Safety Profile | Moderate (TMSCN is volatile but easier to handle than KCN salts) | Low (High risk with KCN) | High (Water solvent) |

| Purification | Column/Recrystallization | Precipitation/Filtration | Filtration |

Characterization (Expected Data)

For the product: 2-amino-2-(4-bromophenyl)acetonitrile (assuming ammonia/ammonium source was used, R=H).

-

Physical State: White to off-white solid.

-

Melting Point: ~160–165 °C (as HCl salt).

-

IR (

): ~3300-3400 ( -

NMR (400 MHz,

- 7.55 (d, J = 8.5 Hz, 2H, Ar-H ortho to Br).

- 7.40 (d, J = 8.5 Hz, 2H, Ar-H meta to Br).

-

4.85 (s, 1H,

-

2.10 (br s, 2H,

-

NMR (100 MHz,

-

135.0 (Ar-C-Br), 132.0 (Ar-C), 129.0 (Ar-C), 128.5 (Ar-C), 119.5 (

-

135.0 (Ar-C-Br), 132.0 (Ar-C), 129.0 (Ar-C), 128.5 (Ar-C), 119.5 (

Troubleshooting & Optimization

Issue: Low Yield / Incomplete Reaction

-

Cause: Reversibility of imine formation.

-

Solution: Use a dehydrating agent (anhydrous

or molecular sieves) during the imine formation step (Step 1 in Method A) to push the equilibrium forward before adding cyanide.

Issue: Hydrolysis of Product

-

Cause: Exposure to moisture during workup or acidic conditions.

-

Solution:

-Amino nitriles are sensitive to hydrolysis (converting to amides/acids). Store in a desiccator. Avoid prolonged exposure to strong acids unless hydrolysis is the intended next step.

Issue: Darkening of Reaction Mixture

-

Cause: Oxidation of the amine or polymerization.

-

Solution: Ensure inert atmosphere (

/Argon) is used, especially for electron-rich amines.

References

-

BenchChem. "Application Notes and Protocols for the Strecker Synthesis." BenchChem Protocols. Link

-

Master Organic Chemistry. "The Strecker Synthesis of Amino Acids." Master Organic Chemistry, 2018. Link

-

National Institutes of Health (NIH). "A truly green synthesis of α-aminonitriles via Strecker reaction." PubMed Central, 2011. Link

-

Organic Chemistry Portal. "Strecker Synthesis - Recent Literature." Organic Chemistry Portal. Link

-

PubChem. "2-Amino-2-(4-bromophenyl)acetonitrile Compound Summary." National Library of Medicine. Link

Application Note: Chemoselective Reduction of 2-Amino-2-(4-bromophenyl)acetonitrile to 1-(4-Bromophenyl)ethane-1,2-diamine

Executive Summary

The reduction of 2-Amino-2-(4-bromophenyl)acetonitrile to its corresponding vicinal diamine, 1-(4-bromophenyl)ethane-1,2-diamine , presents a classic chemoselectivity challenge in organic synthesis. The objective is to reduce the nitrile (-CN) to a primary amine (-CH

This guide recommends Borane-Dimethyl Sulfide (BMS) or Borane-THF as the reagents of choice.[1] Unlike Lithium Aluminum Hydride (LAH) or catalytic hydrogenation (Pd/C), borane reagents act as electrophilic reducing agents, efficiently reducing the nitrile while leaving the electron-rich aryl bromide intact.

Critical Analysis & Mechanistic Insight

The Chemoselectivity Challenge

The substrate contains two reducible functionalities: the nitrile and the aryl bromide.

-

Catalytic Hydrogenation (e.g., H

, Pd/C): Highly unsuited. Palladium readily catalyzes the hydrodehalogenation of aryl bromides, leading to the des-bromo byproduct (1-phenylethane-1,2-diamine). -

Lithium Aluminum Hydride (LAH): While effective for nitriles, LAH is a powerful nucleophilic reducing agent. At elevated temperatures required for nitrile reduction, it poses a significant risk of debromination via Single Electron Transfer (SET) mechanisms.

-

Borane (

or

The Stability Challenge (Retro-Strecker)

-Aminonitriles are thermodynamically unstable relative to their parent imine/cyanide components.Reaction Pathway Diagram

Figure 1: Reaction pathways showing the chemoselective route (Blue/Green) versus competing decomposition and side-reaction pathways (Red).

Experimental Protocols

Protocol A: Borane-THF Reduction (Recommended)

Best for: High chemoselectivity, preserving Ar-Br.

Reagents:

-

Substrate: 2-Amino-2-(4-bromophenyl)acetonitrile (1.0 equiv)

-

Reagent: Borane-THF complex (1.0 M in THF) or Borane-DMS (2.0 M in THF) (3.0 - 4.0 equiv). Note: Excess is required to complex the amine and reduce the nitrile.

-

Solvent: Anhydrous THF.

-

Quench: Methanol, conc. HCl.

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon or Nitrogen.

-

Solubilization: Dissolve the substrate (1.0 equiv) in anhydrous THF (0.2 M concentration). Cool the solution to

in an ice bath. -

Addition: Slowly add the Borane solution (3.5 equiv) dropwise via the addition funnel over 30 minutes.

-

Why: Exothermic gas evolution (

) occurs. Slow addition prevents thermal spikes that could trigger Retro-Strecker decomposition.

-

-

Reaction: Once addition is complete, remove the ice bath and allow to warm to Room Temperature (RT). Then, heat to reflux (

) for 4–16 hours.-

Monitoring: Monitor by TLC or LCMS. The intermediate boron-complex may behave differently than the free amine on silica.

-

-

The Critical Quench (Acidic Hydrolysis):

-

Cool the mixture to

. -

Carefully add Methanol dropwise until gas evolution ceases (destroys excess hydride).

-

CRITICAL STEP: Add concentrated HCl (approx. 2 equiv relative to Borane) or 6M HCl solution.

-

Reflux the acidic mixture for 1 hour.

-

Mechanism:[3][4][5][6][7][8][9][10] The borane forms a stable adduct with the diamine product (N-B bonds). Simple water addition will not break this bond. Acid and heat are required to hydrolyze the N-B bond and liberate the free amine salt.

-

-

Isolation:

-

Concentrate the mixture in vacuo to remove THF/MeOH.

-

Dilute the residue with water.

-

Wash the acidic aqueous layer with Diethyl Ether (removes non-basic impurities).

-

Basify the aqueous layer to pH > 12 using NaOH pellets or 50% NaOH solution (keep cool).

-

Extract the free diamine into Dichloromethane (

). -

Dry over

, filter, and concentrate.

-

Protocol B: Lithium Aluminum Hydride (Legacy/Alternative)

Use only if Borane is unavailable. High risk of debromination.

-

Setup: Dry glassware, Argon atmosphere.

-

Slurry: Suspend LAH (2.0 equiv) in anhydrous Ether or THF at

. -

Addition: Add substrate solution slowly, maintaining temp

. -

Reaction: Stir at

to RT. Avoid Reflux if possible to minimize Ar-Br reduction. -

Fieser Quench: Workup with

, 15% NaOH,

Workup & Purification Logic

The isolation of highly polar diamines can be difficult. The "Acidic Hydrolysis" step in the Borane protocol is the most common point of failure. If the yield is low, it is likely because the boron-amine complex was not fully hydrolyzed.

Figure 2: Workup procedure emphasizing the mandatory acidic hydrolysis step.

Data & Validation

Expected Analytical Data

| Technique | Observation | Note |

| 1H NMR | Disappearance of CH-CN proton (approx 5.0 ppm). Appearance of new methylene signals (-CH2-NH2) around 2.8-3.2 ppm. | Diagnostic |

| MS (ESI) | M+1 peak corresponding to Diamine. | Check for M-HBr peak (debromination). |

| IR | Disappearance of Nitrile stretch (~2240 cm | Quick process check. |

Troubleshooting Table

| Observation | Root Cause | Solution |

| Low Yield | Incomplete hydrolysis of Boron-Amine complex. | Increase reflux time with HCl during workup (Step 5). |

| Des-bromo Product | Reduction of Ar-Br. | Switch from LAH to Borane. Ensure temperature is controlled. |

| Sticky Solid/Polymer | Retro-Strecker polymerization. | Ensure reagents are fresh. Add borane slowly at |

References

-

Brown, H. C., & Choi, Y. M. (1981). The selective reduction of nitriles to primary amines with borane-dimethyl sulfide.[1] Synthesis.[1][11][4][5][6][7][9][12][13][14]

-

Vertex Pharmaceuticals. (2010). A Dual Site Catalyst for Mild, Selective Nitrile Reduction. (Demonstrates chemoselectivity in presence of Aryl Bromide).

-

Organic Chemistry Portal.Reduction of Nitriles to Amines: Borane Reagents.

-

Roesler, et al. (2001). Amine-Borane Complexes: Hydrolysis and Reactivity.[15] (Detailed discussion on the necessity of acidic hydrolysis).

Sources

- 1. Borane Reagents [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]

- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. A Dual Site Catalyst for Mild, Selective Nitrile Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 8. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Strecker Synthesis [organic-chemistry.org]

- 11. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. Borane dimethylsulfide - Wikipedia [en.wikipedia.org]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

Application Note: One-Pot Synthesis of 2-Amino-2-(4-bromophenyl)acetonitrile using TMSCN

Executive Summary

This application note details a robust, scalable, one-pot protocol for the synthesis of 2-Amino-2-(4-bromophenyl)acetonitrile , a critical

Unlike traditional Strecker syntheses utilizing hazardous cyanide salts (NaCN/KCN) and stoichiometric ammonium chloride, this protocol employs Trimethylsilyl Cyanide (TMSCN) as a safer, organic-soluble cyanide source. The reaction is catalyzed by molecular Iodine (

Key Advantages[1]

-

Safety: Avoids the use of alkali metal cyanides and generates HCN only in situ in controlled amounts.

-

Efficiency: One-pot formation of the imine and subsequent cyanation.[1][2][3][4]

-

Yield: Typical isolated yields of >85% for electron-deficient aromatic aldehydes.

-

Green Chemistry: Uses Iodine (inexpensive, non-toxic) as a catalyst.

Reaction Mechanism

The reaction proceeds via a modified Strecker mechanism. The aldehyde first condenses with ammonia to form an imine intermediate.[2][5] The Lewis acidic character of the catalyst (Iodine) activates the imine bond (or the silylated intermediate), facilitating the nucleophilic attack by the isocyanide species derived from TMSCN.[6]

Mechanistic Pathway (DOT Visualization)

Figure 1: Catalytic cycle for the Iodine-mediated Strecker reaction using TMSCN.

Experimental Protocol

Materials & Reagents[3][6]

| Reagent | MW ( g/mol ) | Equiv. | Amount (Example Scale) | Role |

| 4-Bromobenzaldehyde | 185.02 | 1.0 | 185 mg (1.0 mmol) | Substrate |

| 7N | 17.03 | 2.0 | 0.3 mL (~2.0 mmol) | Amine Source |

| TMSCN | 99.21 | 1.2 | 150 µL (1.2 mmol) | Cyanide Source |

| Iodine ( | 253.81 | 0.1 | 25 mg (0.1 mmol) | Catalyst |

| Methanol (MeOH) | 32.04 | - | 5.0 mL | Solvent |

Step-by-Step Procedure

Step 1: Reaction Setup

-

Equip a 25 mL round-bottom flask with a magnetic stir bar and a rubber septum.

-

Safety Check: Ensure the fume hood is operating at maximum efficiency. Prepare a bleach bath (10% sodium hypochlorite) for quenching cyanide waste.

-

Add 4-Bromobenzaldehyde (1.0 mmol) and Methanol (5 mL) to the flask. Stir until dissolved.

Step 2: Imine Formation & Catalyst Addition

-

Add 7N

in MeOH (2.0 equiv) to the solution. -

Add molecular Iodine (10 mol%) in one portion. The solution will darken (brown/amber color).

-

Stir for 10–15 minutes at Room Temperature to initiate imine formation.

Step 3: TMSCN Addition (Critical Control Point)

-

Using a gas-tight syringe, add TMSCN (1.2 equiv) dropwise over 5 minutes.

-

Note: A slight exotherm may be observed.

-

-

Seal the flask under a nitrogen balloon (optional but recommended to exclude moisture).

-

Stir vigorously at Room Temperature for 2–4 hours.

-

Monitoring: Monitor reaction progress by TLC (Eluent: 20% EtOAc/Hexane). The aldehyde spot (

) should disappear, and a lower running amine spot (

-

Step 4: Quench & Isolation

-

Once complete, concentrate the solvent under reduced pressure (Rotavap) to roughly 1/3 volume.

-

Dilute the residue with Ethyl Acetate (20 mL) and Water (10 mL).

-

Separate the organic layer. Extract the aqueous layer once more with Ethyl Acetate (10 mL).

-

Wash the combined organics with Sodium Thiosulfate solution (saturated, 10 mL) to remove residual iodine (color will change from brown to yellow/clear).

-

Wash with Brine (10 mL), dry over anhydrous

, filter, and concentrate.

Step 5: Purification

-

The crude residue is often sufficiently pure (>90%).

-

If necessary, purify via recrystallization from Ethanol/Hexane or flash column chromatography (Silica gel, Gradient: 10%

30% EtOAc in Hexanes).

Experimental Workflow Diagram

Figure 2: Operational workflow for the one-pot synthesis.

Results & Discussion

Expected Analytical Data

-

Physical State: Yellowish to white solid.

-

Yield: 85–92% (Literature precedent for 4-bromo derivatives).

-

IR (

): 3300-3400 ( -

NMR (

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture contamination | TMSCN hydrolyzes easily. Ensure reagents are dry and use a nitrogen atmosphere. |

| No Reaction | Old Ammonia source | Ammonia gas escapes MeOH over time. Use a fresh bottle of 7N |

| Dark Product | Residual Iodine | Ensure thorough washing with saturated Sodium Thiosulfate until the organic layer is clear. |

| Side Products | Cyanohydrin formation | Ensure Ammonia is added before TMSCN to favor imine formation over direct carbonyl attack. |

Safety & Handling (TMSCN)

WARNING: Trimethylsilyl cyanide (TMSCN) is a potent source of cyanide.[3][7] Upon contact with water or acid, it releases Hydrogen Cyanide (HCN) gas, which is fatal if inhaled.

-

Engineering Controls: ALWAYS work in a well-ventilated fume hood.

-

PPE: Wear double nitrile gloves, safety goggles, and a lab coat.

-

Waste Disposal: All aqueous waste and glassware must be treated with a bleach solution (pH > 10) for at least 24 hours to oxidize cyanide to cyanate before disposal.

-

First Aid: Have a Cyanide Antidote Kit available in the laboratory.

References

-

Indium-Catalyzed Green Synthesis

- Teimouri, F. et al. "A truly green synthesis of -aminonitriles via Strecker reaction." PMC (PubMed Central), 2011.

-

[Link]

-

Alum-Catalyzed Synthesis

- "Alum Catalyzed Efficient One Pot Synthesis of -Amino Nitriles." Rasayan Journal of Chemistry, 2009.

-

[Link]

-

General Strecker Reaction Reviews

- "Strecker Synthesis - Reaction Mechanism and Recent Liter

-

[Link]

-

Mechanism & Educational Resources

Sources

- 1. researchgate.net [researchgate.net]

- 2. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sciforum.net [sciforum.net]

- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

improving yield of Strecker reaction for 4-bromobenzaldehyde

Technical Support Center & Troubleshooting Hub

Version: 2.4 | Last Updated: February 2026 Audience: Medicinal Chemists, Process Development Scientists Scope: Yield maximization, impurity suppression, and safety protocols for electron-deficient aromatic aldehydes.

Introduction: The Substrate Challenge

4-Bromobenzaldehyde is a high-value scaffold in drug discovery, particularly for synthesizing non-natural phenylalanine analogs via the Strecker reaction. While the electron-withdrawing bromine substituent (-I effect) enhances the electrophilicity of the carbonyl carbon—theoretically accelerating nucleophilic attack—it introduces specific challenges:

-

Imine Instability: The resulting imine is more prone to hydrolysis than electron-neutral analogs.

-

Solubility: Poor aqueous solubility compared to benzaldehyde can hinder classic aqueous Strecker protocols.

-

Competitive Side Reactions: Enhanced electrophilicity increases susceptibility to cyanohydrin formation (reversible dead-end) if the amine nucleophile is hindered or slow.

This guide provides validated protocols and a logic-based troubleshooting framework to ensure yields >90%.

Module 1: Critical Reaction Dynamics

To optimize yield, one must control the equilibrium between the Imine (pathway to product) and the Cyanohydrin (thermodynamic sink).

Mechanistic Workflow

Figure 1: The kinetic vs. thermodynamic landscape of the Strecker reaction. Driving the Imine formation (top path) is critical for high yield.

Module 2: Validated Protocols

Protocol A: The "Industry Standard" (TMSCN + Catalyst)

Best for: High-value synthesis, moisture-sensitive substrates, maximizing yield.

Why this works: Trimethylsilyl cyanide (TMSCN) acts as both the cyanide source and an oxygen scavenger (forming TMS-ether), effectively shifting the equilibrium forward by "dehydrating" the system.

-

Reagents: 4-Bromobenzaldehyde (1.0 eq), Amine (1.0–1.2 eq), TMSCN (1.2–1.5 eq).

-

Catalyst: Iodine (10 mol%) or Indium(III) Chloride (InCl₃).

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

Step-by-Step:

-

Dissolve 4-bromobenzaldehyde (1 mmol) and amine (1.1 mmol) in DCM (5 mL).

-

Add Catalyst (e.g., Iodine, 25 mg). Stir for 10 min to activate imine formation (color change often observed).

-

Add TMSCN (1.2 mmol) dropwise at 0°C.

-

Warm to room temperature and stir for 2–4 hours.

-

Validation: Check TLC. If aldehyde persists, do NOT add more CN yet; add MgSO₄ to drive imine formation.

Protocol B: The "Green" Aqueous Method

Best for: Scalability, safety (avoiding volatile TMSCN), environmental compliance.

Why this works: Surfactants or Lewis Acid catalysts (like Indium) create hydrophobic pockets in water, accelerating the reaction of the organic aldehyde with aqueous cyanide sources.

-

Reagents: 4-Bromobenzaldehyde, Amine, NaCN/KCN.

-

Catalyst: Indium powder (In) or Sodium Dodecyl Sulfate (SDS).

-

Solvent: Water (or Water/Ethanol 1:1).[2]

Step-by-Step:

-

Suspend 4-bromobenzaldehyde (1 mmol) and amine (1 mmol) in Water (3 mL).

-

Add Indium powder (10 mol%).

-

Add TMSCN (1.2 mmol) OR KCN (1.5 eq) + Acetic Acid (1.5 eq).

-

Note: If using KCN, pre-mix amine and aldehyde for 30 mins before adding cyanide to minimize cyanohydrin formation.

-

-

Stir vigorously (emulsion formation is key) for 3–6 hours.

-

Filter the solid product (α-aminonitriles of 4-bromobenzaldehyde are often crystalline solids).

Performance Comparison Data

| Parameter | Protocol A (TMSCN/Iodine) | Protocol B (Green/Indium) | Classic (KCN/NH4Cl) |

| Yield (4-Br-Ph) | 92–96% | 88–94% | 65–75% |

| Reaction Time | 2–4 Hours | 3–6 Hours | 12–24 Hours |

| Purification | Filtration/Recrystallization | Filtration | Column Chromatography |

| Safety Risk | High (Volatile HCN/TMSCN) | Moderate (Solid CN salts) | High (HCN gas evolution) |

| Moisture Tolerance | Low (Strictly anhydrous) | High (Water is solvent) | Moderate |

Module 3: Troubleshooting Dashboard

Q1: My reaction stalls at ~50% conversion. What is happening?

Diagnosis: Equilibrium Stagnation. Root Cause: Water generated during imine formation is hydrolyzing the product back to the starting material or preventing imine formation. Solution:

-

Chemical Drying: Add anhydrous MgSO₄ or 4Å Molecular Sieves directly to the reaction pot (if using organic solvent).

-

Reagent Order: Pre-form the imine. Stir aldehyde + amine + dehydrating agent for 2 hours before adding the cyanide source.

Q2: I see the Imine spot on TLC, but no Product after adding Cyanide.

Diagnosis: Nucleophilic Failure. Root Cause: The cyanide source is not nucleophilic enough, or the imine is not electrophilic enough. Solution:

-

Activate the Imine: Add a Lewis Acid catalyst (ZnCl₂, InCl₃, or simple Iodine). This coordinates to the imine nitrogen, making the carbon more susceptible to attack.

-

Check pH: If using KCN, the solution might be too acidic (protonating CN⁻ to HCN gas, which escapes) or too basic (imine hydrolysis). Maintain pH ~9–10.

Q3: The product decomposes during workup.

Diagnosis: Retro-Strecker Reaction. Root Cause: α-Aminonitriles, especially those with electron-withdrawing groups like 4-bromophenyl, are unstable in high heat or strong base. Solution:

-

Avoid Heat: Evaporate solvents at <40°C.

-

Acidic Stabilization: Store the product as its hydrochloride salt (treat with HCl in ether) immediately after isolation. The salt is indefinitely stable.

Troubleshooting Logic Tree

Figure 2: Decision matrix for diagnosing reaction failures.

Module 4: Safety & Waste Management

WARNING: All Strecker protocols involve Cyanide.

-

TMSCN Hazard: Hydrolyzes in moist air to release HCN gas. Handle only in a fume hood.

-

Waste Disposal:

-

Quench: Treat all aqueous waste with Bleach (Sodium Hypochlorite) at pH >10 for 24 hours to oxidize cyanide to cyanate (OCN⁻).

-

Verification: Test with starch-iodide paper (should turn blue if excess oxidant is present) and Merckoquant cyanide strips (should be negative) before disposal.

-

References

-

Iodine-Catalyzed Strecker Reaction

-

Das, B., et al. (2009).[3] Synthesis of α-Aminonitriles through Strecker Reaction of N-Tosylaldimines Using Molecular Iodine. Synthesis.

-

-

TMSCN & Catalyst Efficiency

- Karimi, B., & Ma'mani, L. (2008).

-

Green Chemistry (Indium in Water)

- Teimouri, F., & Srinivasan, K. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. ScholarWorks @ UTRGV.

-

General Mechanism & Hydrolysis

-

Master Organic Chemistry. (2018).[4] The Strecker Synthesis of Amino Acids.

-

Sources

A Comparative Guide to the Characteristic IR Nitrile Stretch of α-Amino Nitriles

For researchers and professionals in drug development, the precise and unambiguous characterization of molecular structures is a foundational requirement for success. Infrared (IR) spectroscopy serves as a rapid, reliable, and non-destructive tool for identifying functional groups, making it indispensable for reaction monitoring and quality control. Within this context, α-amino nitriles, key intermediates in the Strecker synthesis of amino acids and scaffolds for numerous pharmaceuticals, present a unique analytical challenge and opportunity.[1] Their signature nitrile (C≡N) stretching vibration, while seemingly straightforward, is a sensitive probe of the intricate electronic and structural environment, demanding a nuanced interpretation.

This guide provides an in-depth, comparative analysis of the α-amino nitrile C≡N stretch, moving beyond simple frequency tables to explain the causality behind spectral observations. We will dissect the factors that govern the position, intensity, and shape of this absorption band, supported by experimental data and established spectroscopic principles.

The Unique Electronic Landscape of the α-Amino Nitrile

The defining feature of an α-amino nitrile is the geminal relationship of an amino group and a nitrile group on a single tetrahedral carbon. This arrangement creates a complex electronic interplay that distinguishes its IR spectrum from that of simple alkyl or aryl nitriles. The stretching frequency of the C≡N bond is fundamentally governed by two factors as described by Hooke's Law: the strength of the bond (force constant) and the reduced mass of the atoms. Since the atoms are constant, any shift in frequency is a direct report on changes in bond strength.

In contrast to a simple aliphatic nitrile, the adjacent amino group exerts a powerful inductive, electron-withdrawing effect due to nitrogen's electronegativity. This effect, in isolation, would strengthen the C≡N bond and increase its stretching frequency. However, this is counteracted by through-bond and through-space electronic interactions that modulate the electron density and, consequently, the bond order. Understanding this delicate balance is key to interpreting the IR spectrum correctly.

A Comparative Analysis: The Diagnostic Window for Nitriles

The C≡N triple bond stretch is a highly characteristic absorption, appearing in a relatively "clean" region of the IR spectrum (2300-2200 cm⁻¹) where few other functional groups absorb.[2][3] This makes it an excellent diagnostic tool. However, its precise location is highly dependent on the molecular structure.

| Compound Class | Typical C≡N Stretching Frequency (cm⁻¹) | Primary Influencing Factors |

| Saturated Aliphatic Nitriles | 2260 - 2240[4] | Baseline frequency; minimal electronic perturbation. |

| Aromatic Nitriles | 2240 - 2220[4] | Conjugation with the aromatic ring weakens the C≡N bond, lowering the frequency.[4] |

| α,β-Unsaturated Nitriles | 2235 - 2215 | Extended conjugation further decreases the bond strength and frequency. |

| α-Amino Nitriles | 2260 - 2220 [5] | Complex interplay of inductive effects, hydrogen bonding, and substituent effects. |

Table 1. Comparative overview of characteristic C≡N stretching frequencies. The range for α-amino nitriles is broad because the electronic and environmental factors discussed below can cause significant shifts.

Key Factors Modulating the α-Amino Nitrile C≡N Stretch

The precise wavenumber of the nitrile absorption in an α-amino nitrile is a composite of several competing factors. Dissecting these influences allows for a more profound structural elucidation.

Substituent and Inductive Effects

The electronic nature of the substituents on both the α-carbon and the amino nitrogen itself has a profound impact.

-

Electron-Donating Groups (EDGs): When EDGs are present on the α-carbon or the amino nitrogen, they increase electron density around the nitrile group. This can slightly populate the π* antibonding orbital of the C≡N bond, leading to a decrease in bond order, a weaker bond, and a shift to a lower wavenumber (red shift).

-

Electron-Withdrawing Groups (EWGs): Conversely, EWGs pull electron density away from the nitrile group. This strengthens the C≡N bond, increasing the force constant and shifting the absorption to a higher wavenumber (blue shift).[6][7][8]

Caption: Relationship between substituent electronic effects and C≡N frequency.

Hydrogen Bonding

For primary and secondary α-amino nitriles, hydrogen bonding is a critical factor. It can occur intermolecularly (between two α-amino nitrile molecules) or with a protic solvent. The effect on the nitrile stretch is complex; hydrogen bonding to the nitrile nitrogen typically causes a slight blueshift (increase in frequency).[9][10][11][12] This is somewhat counterintuitive compared to carbonyls, which redshift upon H-bonding. More significantly for diagnostics, hydrogen bonding involving the amino group's N-H protons leads to a characteristic broadening of the N-H stretching bands in the 3500-3200 cm⁻¹ region.

Solvent Polarity

The polarity of the solvent used for analysis can perturb the C≡N frequency.[13][14] Polar solvents can stabilize charge separation in the molecule, slightly altering the bond polarity and strength. This typically results in minor shifts. For rigorous comparative analysis, it is imperative to acquire spectra in the same solvent or as a neat solid/liquid to eliminate this variable. Aprotic solvents are often preferred to avoid complications from hydrogen bonding.[14]

Experimental Protocol: High-Fidelity FTIR Analysis of α-Amino Nitriles

Acquiring a clean, reproducible IR spectrum is crucial for accurate analysis. The following protocol outlines a standard procedure using a modern Attenuated Total Reflectance (ATR) FTIR spectrometer.

Objective: To accurately determine the C≡N stretching frequency of a synthesized α-amino nitrile for structural verification and comparison.

Instrumentation & Materials:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Diamond or Germanium ATR Accessory

-

α-Amino Nitrile Sample (solid or liquid)

-

Reference Standards (e.g., benzonitrile, propionitrile)

-

Anhydrous Solvent (if solution analysis is required, e.g., CH₂Cl₂)

-

Micropipette and Spatula

-

Dry Nitrogen or Dry Air Source for purging

Methodology:

-

Instrument Preparation:

-

Purge the spectrometer's optical bench and sample compartment with dry nitrogen or air for at least 15-30 minutes to minimize atmospheric H₂O and CO₂ interference.

-

Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

-

Background Acquisition:

-

With the clean, empty ATR accessory in place, acquire a background spectrum. This spectrum of the ambient environment will be automatically subtracted from the sample spectrum. A typical background scan consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

-

-

Sample Application:

-

For Liquids: Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.

-

For Solids: Place a small amount of the solid powder onto the crystal. Use the ATR's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

-

-

Sample Spectrum Acquisition:

-

Collect the sample spectrum using the same parameters as the background scan (e.g., 4000-400 cm⁻¹ range, 4 cm⁻¹ resolution, 16-32 scans). Co-adding scans improves the signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting spectrum should be displayed in absorbance or % transmittance.

-

Identify the sharp, typically medium-intensity peak in the 2300-2200 cm⁻¹ region.

-

Use the instrument's software to label the peak and determine its exact wavenumber.

-

Also, inspect the 3500-3200 cm⁻¹ region for the presence of sharp (free) or broad (H-bonded) N-H stretches if applicable.

-

Caption: Standard operating procedure for FTIR/ATR analysis.

Conclusion

The nitrile stretch of an α-amino nitrile is far more than a simple peak on a spectrum; it is a rich source of structural information. Its precise frequency is a direct reflection of the complex electronic environment created by the adjacent amino group and other substituents. By understanding the interplay of inductive effects, hydrogen bonding, and solvent polarity, researchers can leverage this single vibrational mode to confirm molecular identity, probe intermolecular interactions, and gain deeper insights into their compounds. This level of analytical rigor is essential for advancing research and development in chemistry and pharmaceuticals, where molecular certainty is the bedrock of innovation.

References

-

Bagchi, S., et al. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B, 120(17), 3949-3960. [Link]

-

Brewer, S. H., et al. (2018). Quantifying the Effects of Hydrogen Bonding on Nitrile Frequencies in GFP: Beyond Solvent Exposure. The Journal of Physical Chemistry B, 122(26), 6749-6757. [Link]

-

Hill, T. L., et al. (2020). Nitrile IR intensities characterize electric fields and hydrogen bonding in protic, aprotic, and protein environments. ChemRxiv. [Link]

-

Hill, T. L., et al. (2020). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. Journal of the American Chemical Society, 142(38), 16416-16426. [Link]

-

Choi, S., et al. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. Chemistry – An Asian Journal, 16(18), 2626-2632. [Link]

-

Choi, S., et al. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. PubMed. [Link]

-

Suydam, I. T., & Boxer, S. G. (2012). Solvent-Induced Infrared Frequency Shifts in Aromatic Nitriles Are Quantitatively Described by the Vibrational Stark Effect. The Journal of Physical Chemistry B, 116(13), 3949-3957. [Link]

-

Choi, S., et al. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. Korea University. [Link]

-

Smith, B. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

-

Chemistry LibreTexts. (2020). Infrared Spectroscopy. [Link]

-

Suydam, I. T., & Boxer, S. G. (2012). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. PMC. [Link]

-

Hill, T. L., et al. (2020). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. PMC. [Link]

-

Choi, S., et al. (2021). Substituent effects on the vibrational properties of CN stretch mode of aromatic nitriles: IR probes useful for time-resolved IR spectroscopy. Semantic Scholar. [Link]

-

Lee, C., et al. (2021). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. RSC Publishing. [Link]

-

Chang, Y., et al. (2023). Structural insights into nitrile–methanol hydrogen-bonded complexes based on mass-selected infrared spectroscopy and theoretical calculations. AIP Publishing. [Link]

-

University of Colorado Boulder. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]

-

Reusch, W. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

University of Wisconsin-Madison. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. [Link]

-

Webb, L. J., & Boxer, S. G. (2008). Using Nitrile-Derivatized Amino Acids as Infrared Probes of Local Environment. Biophysical Journal, 95(1), L01-L03. [Link]

-

Bernstein, M. P., et al. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Moss, R. A., & Platz, M. S. (2012). Infrared-spectroscopic study of amino-substituted nitrilimines and their photochemical transformations in an argon matrix. Journal of Physical Organic Chemistry, 25(8), 662-668. [Link]

-

Quimicaorganica.org. (n.d.). IR spectrum: Nitriles. [Link]

-

Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 3. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Infrared Spectrometry [www2.chemistry.msu.edu]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect - PMC [pmc.ncbi.nlm.nih.gov]

Technical Assessment: Thermal Properties and Purity Profiling of 2-Amino-2-(4-bromophenyl)acetonitrile HCl

Executive Summary & Core Directive

The "Melting Point" Trap:

For 2-Amino-2-(4-bromophenyl)acetonitrile hydrochloride (CAS 40658-53-5), the term "melting point" is scientifically misleading. As an

Operational Implication: Researchers should not use a simple capillary melting point to determine purity. A "sharp" melting point often indicates the absence of the desired salt and the presence of stable impurities. This guide establishes the thermal decomposition profile as the correct quality attribute and compares it against critical process impurities.

Thermal Profile & Comparative Data

The following data distinguishes the target intermediate from its precursors and degradation products. The "Target Range" below represents the decomposition onset, not a thermodynamic melting point.

Table 1: Thermal Fingerprint of Target vs. Critical Impurities

| Compound Identity | Role in Synthesis | Thermal Behavior (MP/Dec) | Diagnostic Observation |

| 2-Amino-2-(4-bromophenyl)acetonitrile HCl | Target Intermediate | > 200°C (Decomposition) | Darkens/chars without clear melt. |

| 4-Bromobenzaldehyde | Starting Material | 55 – 58°C | Sharp melt. Distinct almond-like odor. |

| 4-Bromophenylacetonitrile | Side Product / Analog | 47 – 49°C | Low melting solid.[1] |

| 4-Bromophenylglycine | Hydrolysis Impurity | > 280°C (Sublimes) | Remains solid at target's dec. point. |

| Ammonium Chloride | Reagent Byproduct | 338°C (Sublimes) | White fog/sublimation at high temp. |

Critical Insight: If your sample melts cleanly below 150°C, you likely have unreacted aldehyde or the free base form, not the hydrochloride salt. The free base of

-aminonitriles is thermally unstable and prone to retro-Strecker decomposition.

Experimental Protocols

Protocol A: Thermal Analysis via DSC (Recommended)

Standard capillary methods are subjective due to the decomposition nature. Differential Scanning Calorimetry (DSC) provides a quantitative onset temperature.

-

Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan.

-

Crimping: Use a pinhole lid to allow escaping decomposition gases (HCN/HCl) to vent, preventing pan rupture.

-

Ramp: Heat from 40°C to 250°C at 10°C/min .

-

Analysis:

-

Look for a broad endotherm (desolvation) < 100°C (if wet).

-

Identify the sharp exothermic decomposition peak (typically > 190°C).

-

Pass Criteria: Absence of endotherms near 50–60°C (indicates aldehyde impurity).

-

Protocol B: Visual Capillary Method (Routine Check)

Use this only for quick "Go/No-Go" checks during synthesis.

-

Loading: Pack capillary to 2-3 mm height. Ensure the salt is dry (solvent lowers decomposition T).

-

Pre-heat: Insert into apparatus at 150°C (jump-start).

-

Ramp: Increase temperature at 5°C/min.

-

Observation:

-

160°C: Sample should remain white/off-white solid.

-

180°C+: Look for browning (Maillard-type reaction/polymerization).

-

>200°C: Blackening and volume collapse (Decomposition).

-

Synthesis & Impurity Logic (Visualized)

The following diagram illustrates the Strecker synthesis pathway and where thermal analysis acts as a critical gatekeeper.

Figure 1: Synthesis workflow and thermal decision tree. Note the divergence where moisture leads to the high-melting Phenylglycine impurity.

Technical Analysis: Why the Range Varies

The "Salt" Factor

The hydrochloride salt stabilizes the

-

Pure HCl Salt: High decomposition T (>200°C).

-

Free Base: Unstable oil or low-melting solid (<50°C), rapidly turning dark.

Solvates and Hygroscopicity

This compound is hygroscopic. Absorbed water acts as a plasticizer, lowering the apparent decomposition onset.

-

Observation: A "wet" sample may foam at 120°C. This is pseudo-melting (dissolution in crystal water) rather than true melting.

-

Correction: Always dry the sample under vacuum (P < 10 mbar) at 40°C for 4 hours before thermal analysis.

References

-

PubChem. (n.d.).[2] 2-Amino-2-(4-bromophenyl)acetonitrile | C8H7BrN2.[2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Lead Sciences. (n.d.). 2-Amino-2-(4-bromophenyl)acetonitrile hydrochloride Product Data. Retrieved October 26, 2023, from [Link]

-

Mody Chemi Pharma. (n.d.).[1] 4-Bromophenylacetonitrile Melting Point Data. Retrieved October 26, 2023, from [Link]

-

MDPI. (2023). Organocatalytic Synthesis of α-Aminonitriles: A Review. (Context on Strecker Product Stability). Retrieved October 26, 2023, from [Link]

Sources

A Strategic Guide to Personal Protective Equipment for Handling 2-Amino-2-(4-bromophenyl)acetonitrile

The inherent reactivity and potential toxicity of aminonitriles, coupled with the known hazards of brominated aromatics, demand a stringent safety protocol. Structurally similar compounds, such as (2-Bromophenyl)acetonitrile, are classified as toxic if swallowed, in contact with skin, or inhaled, and are known to cause serious eye and skin irritation.[1][2] Furthermore, thermal decomposition of such compounds can release highly toxic gases, including hydrogen bromide and hydrogen cyanide.[2] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of laboratory safety.

Understanding the Risk: A Foundation for Safety

Before handling 2-Amino-2-(4-bromophenyl)acetonitrile, a thorough risk assessment is paramount. The primary routes of exposure are inhalation of dust or aerosols, skin contact, and ingestion.[3][4] The nitrile group (-CN) is a key structural feature that warrants significant caution due to the potential for metabolic release of cyanide, which can lead to cytotoxic anoxia by inhibiting cellular respiration.[5][6] The amino group and the bromophenyl ring can also contribute to the overall toxicological profile.

Given these potential hazards, all work with 2-Amino-2-(4-bromophenyl)acetonitrile should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Core Principles of Personal Protective Equipment Selection

The selection of PPE should always be based on a task-specific risk assessment. The following sections detail the minimum recommended PPE and provide guidance for escalating protection based on the nature of the experimental work.

Table 1: Recommended PPE for Handling 2-Amino-2-(4-bromophenyl)acetonitrile

| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Weighing and preparing solutions (small scale, <1g) | Safety glasses with side shields and a face shield | Double-gloving with nitrile or neoprene gloves | Fully buttoned lab coat | Work in a certified chemical fume hood |

| Chemical reactions and work-up procedures | Chemical splash goggles and a face shield | Double-gloving with nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Work in a certified chemical fume hood |

| Handling larger quantities (>1g) or potential for aerosol generation | Chemical splash goggles and a full-face shield | Double-gloving with nitrile or neoprene gloves | Chemical-resistant suit or coveralls | Work in a certified chemical fume hood; consider a NIOSH-approved respirator with appropriate cartridges if engineering controls are insufficient |

| Cleaning spills | Chemical splash goggles and a full-face shield | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant suit or coveralls and chemical-resistant boots | NIOSH-approved respirator with cartridges for organic vapors and particulates |

A Step-by-Step Guide to Donning and Doffing PPE

Proper technique in putting on and taking off PPE is as crucial as the selection of the equipment itself to prevent cross-contamination.

Donning Procedure:

-

Hand Hygiene: Start by washing your hands thoroughly with soap and water.

-

Inner Gloves: Don the first pair of nitrile gloves.

-

Body Protection: Put on the lab coat or chemical-resistant suit. Ensure it is fully fastened.

-

Respiratory Protection: If required, perform a fit check on your respirator.

-

Eye and Face Protection: Put on safety glasses, goggles, and/or a face shield.

-

Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat or suit.

Doffing Procedure (to be performed in a designated area):

-

Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff downwards without touching the outer surface. Dispose of them in the designated hazardous waste container.

-

Body Protection: Unfasten and remove the lab coat or suit, folding the contaminated outer surface inward. Place it in a designated container for laundry or disposal.

-

Hand Hygiene: Wash your hands thoroughly.

-

Eye and Face Protection: Remove the face shield and goggles.

-

Respiratory Protection: Remove the respirator, if worn.

-

Inner Gloves: Remove the inner pair of gloves.

-

Final Hand Hygiene: Wash your hands again thoroughly.

Visualizing Your Safety Workflow

To aid in the decision-making process for PPE selection and to ensure a standardized disposal plan, the following diagrams provide a clear, visual guide.

Caption: PPE Selection Workflow for 2-Amino-2-(4-bromophenyl)acetonitrile.

Operational and Disposal Plans: A Closed-Loop System of Safety

Safe handling extends beyond personal protection to include robust operational and disposal protocols.

Operational Plan:

-

Designated Area: All work with 2-Amino-2-(4-bromophenyl)acetonitrile must be performed in a designated area within a certified chemical fume hood.

-

Emergency Preparedness: An eyewash station and safety shower must be readily accessible. A spill kit containing appropriate absorbent material (e.g., vermiculite or sand), and designated hazardous waste containers should be prepared before work begins.

-

Spill Response:

-

Minor Spill (inside fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE (Level 3), cover the spill with an inert absorbent material.

-

Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.

-